6-Bromo-7-methoxythieno[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
6-bromo-7-methoxythieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrNOS/c1-11-7-5(9)4-10-6-2-3-12-8(6)7/h2-4H,1H3 |
InChI Key |
KOOCSMVPVVZZEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1Br)C=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 7 Methoxythieno 3,2 B Pyridine
Retrosynthetic Strategies for the Thieno[3,2-b]pyridine (B153574) Core
Retrosynthetic analysis of the thieno[3,2-b]pyridine core suggests several primary disconnection points, leading to different strategic pathways for its assembly. The two most common strategies involve either constructing the thiophene (B33073) ring onto a pre-existing pyridine (B92270) scaffold or, conversely, forming the pyridine ring from a thiophene precursor.
Assembly of Pyridine and Thiophene Rings
The construction of the thieno[3,2-b]pyridine system can be achieved by forging the thiophene ring onto a functionalized pyridine derivative. This approach often begins with an ortho-halogenated pyridine that possesses a reactive methylene (B1212753) group, which can undergo reactions to form the fused thiophene ring. abertay.ac.uk For instance, thioalkylation of a pyridine derivative at the 3-position, followed by an in-situ cyclization, is a documented method to yield the thieno[3,2-b]pyridine core. researchgate.net
Alternatively, the pyridine ring can be annulated onto a pre-formed thiophene. A classic example of this strategy is the Gould-Jacobs reaction, which involves the condensation of a 3-aminothiophene derivative with an ethoxymethylene compound, followed by thermal cyclization to yield a 7-hydroxythieno[3,2-b]pyridine. abertay.ac.uk This method is particularly useful for creating derivatives with substitution at the 7-position, which can be further modified.
A summary of these general strategies is presented below.
| Strategy | Precursor 1 | Precursor 2 | Key Transformation |
| Thiophene Ring Formation | Substituted Pyridine (e.g., ortho-halopyridine) | Reagents for thiophene synthesis (e.g., NaSMe, ethyl chloroacetate) | Cyclization via nucleophilic substitution and condensation |
| Pyridine Ring Formation | 3-Aminothiophene | Diethyl ethoxymethylenemalonate (or similar) | Condensation followed by thermal cyclization (Gould-Jacobs reaction) |
Key Cyclization Reactions for Thieno[3,2-b]pyridine Formation
Several key cyclization reactions are employed to construct the fused bicyclic system, each offering distinct advantages depending on the available precursors and desired substitution patterns.
Thorpe-Ziegler Cyclization : This reaction is a powerful tool for forming the thiophene ring. It involves the base-catalyzed intramolecular cyclization of a dinitrile. In the context of thieno[3,2-b]pyridine synthesis, a pyridine precursor bearing a cyanomethylthio group at the 2-position and a cyano group at the 3-position can undergo Thorpe-Ziegler cyclization to yield a 3-aminothieno[2,3-b]pyridine. researchgate.net While this example is for an isomeric system, the principle is applicable to the synthesis of fused thienopyridines. Domino reactions incorporating this cyclization, such as SNS→Thorpe—Ziegler→Thorpe—Guareschi sequences, have also been developed for combinatorial synthesis. researchgate.net
Gould-Jacobs Reaction : As mentioned, this is a cornerstone for building the pyridine ring onto a thiophene. The process starts with the condensation of a 3-aminothiophene with a derivative of an active methylene compound, such as diethyl ethoxymethylenemalonate. The resulting intermediate is then subjected to thermal cyclization, typically by heating in a high-boiling solvent like diphenyl ether, to afford a 4-hydroxythieno[3,2-b]pyridine derivative (which exists in tautomeric equilibrium with the pyridone form). abertay.ac.uk
Friedländer Annulation : This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A variation of this could involve the reaction of a 3-amino-2-acylthiophene with a ketone or other active methylene compound to construct the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions : Modern synthetic methods increasingly rely on transition-metal catalysis. Intramolecular C-N bond formation via palladium-catalyzed coupling can be used to cyclize an appropriately substituted precursor, forming the pyridine ring. acs.org Similarly, Suzuki-Miyaura cross-coupling reactions are extensively used to functionalize the thieno[3,2-b]pyridine core once it has been formed, for example, by coupling a bromo-substituted thienopyridine with various boronic acids. mdpi.com
Precursor Synthesis and Functional Group Introduction
The synthesis of 6-Bromo-7-methoxythieno[3,2-b]pyridine necessitates the preparation of precursors bearing the required halogen and methoxy (B1213986) functionalities, or groups that can be readily converted into them.
Synthesis of Halogenated Pyridine Precursors
Obtaining the correctly substituted halogenated pyridine is a critical step. Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. chemrxiv.orgwikipedia.org Such reactions typically require harsh conditions and can lead to a mixture of regioisomers. chemrxiv.org
More controlled methods are therefore preferred:
Metalation-Halogenation : Directed ortho-metalation, followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide, NBS), can provide a regioselective route to halogenated pyridines.
Ring-Opening/Ring-Closing Strategy : A novel approach involves the temporary transformation of the pyridine into a more reactive Zincke imine intermediate. This azatriene can undergo highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.org
Synthesis from Acyclic Precursors : Building the pyridine ring from acyclic starting materials allows for the incorporation of halogens at specific positions from the outset.
Nucleophilic Substitution : Starting with a pre-functionalized pyridine, such as a hydroxypyridine, allows for conversion to a halopyridine. For example, a pyridone can be treated with phosphoryl chloride (POCl₃) to yield a chloropyridine. abertay.ac.uk
For the target molecule, a precursor such as a 2,3-disubstituted pyridine is often required to build the fused thiophene ring. researchgate.net
Strategies for Introducing Methoxy Substituents
The methoxy group at the 7-position of the thieno[3,2-b]pyridine ring is typically introduced via one of two primary methods.
Nucleophilic Aromatic Substitution (SNAr) : This is the most common method, involving the displacement of a suitable leaving group, usually a halogen, from the pyridine ring by a methoxide (B1231860) nucleophile. Chloropyridines are frequently used as substrates for this transformation. The reaction is typically carried out by treating the chloropyridine or chlorothienopyridine derivative with sodium methoxide (NaOMe) in methanol, often with heating. abertay.ac.ukresearchgate.net Halogen atoms alpha to the pyridine nitrogen are particularly reactive towards nucleophiles. abertay.ac.uk
O-Methylation of a Pyridone : If the synthesis yields a 7-hydroxythieno[3,2-b]pyridine (or its pyridone tautomer), the methoxy group can be introduced by methylation of the hydroxyl/amide oxygen. This is achieved using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃, NaH).
The table below summarizes common conditions for these transformations.
| Transformation | Substrate | Reagents | Typical Conditions |
| SNAr | 7-Chloro-thieno[3,2-b]pyridine derivative | Sodium Methoxide (NaOMe) | Refluxing Methanol |
| O-Methylation | 7-Hydroxy-thieno[3,2-b]pyridine derivative | Methyl Iodide (CH₃I), Base (e.g., K₂CO₃) | DMF, Room Temperature or heating |
Direct Synthesis Approaches for this compound
While a one-step synthesis of this compound from simple precursors is unlikely, several multi-step synthetic pathways can be logically constructed based on the chemical principles outlined in the preceding sections.
Route 1: Late-Stage Bromination
This approach involves the initial synthesis of the 7-methoxythieno[3,2-b]pyridine core, followed by a regioselective bromination at the 6-position.
Synthesis of 7-Methoxythieno[3,2-b]pyridine : This intermediate can be prepared via several routes, such as the Gould-Jacobs reaction starting from 3-aminothiophene to give 7-hydroxythieno[3,2-b]pyridine, followed by chlorination with POCl₃ and subsequent reaction with sodium methoxide. abertay.ac.uk
Electrophilic Bromination : The 7-methoxythieno[3,2-b]pyridine is then treated with an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) or chloroform. The electron-donating methoxy group at the 7-position would activate the pyridine ring towards electrophilic substitution, likely directing the incoming electrophile to the adjacent 6-position.
Route 2: Functionalization of a Bromo-Pyridone Precursor
This strategy introduces the bromine atom early and constructs the methoxy group later in the sequence.
Synthesis of 6-Bromothieno[3,2-b]pyridin-7(4H)-one : This key intermediate can be synthesized via methods such as the cyclization of a precursor derived from a halogenated pyridine.
O-Methylation : The hydroxyl group of the pyridone is then methylated to introduce the methoxy group. This can be achieved using a standard methylating agent like methyl iodide or dimethyl sulfate with a base. This step would yield the final product, this compound.
Route 3: Assembly from a Pre-functionalized Pyridine
This convergent approach involves preparing a pyridine ring that already contains the necessary bromo and methoxy substituents before the thiophene ring is annulated.
Synthesis of a Dihalogenated Methoxy Pyridine : A precursor such as 2,3-dichloro-4-methoxypyridine (B3032077) or a similar bromo/chloro analogue would be synthesized.
Thiophene Ring Formation : This highly functionalized pyridine would then undergo a sequence of reactions, for instance, selective nucleophilic substitution with a sulfur nucleophile (e.g., sodium thioglycolate) followed by intramolecular cyclization to form the fused thiophene ring, yielding the target compound.
These proposed routes leverage established reactions for the synthesis and functionalization of the thieno[3,2-b]pyridine scaffold to provide viable pathways to this compound.
Advanced Catalytic Methods in Thienopyridine Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and derivatization of this compound benefit significantly from transition-metal catalysis.
The bromine atom at the 6-position of the thieno[3,2-b]pyridine core is ideally positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. mdpi.com
Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling the bromo-derivative with various aryl or heteroaryl boronic acids or their esters. This method is highly effective for synthesizing 3-(hetero)arylthieno[3,2-b]pyridine derivatives. mdpi.com
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted thienopyridines by reacting the bromo-compound with primary or secondary amines.
The table below illustrates potential derivatizations of this compound using these methods.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | 6-Aryl-7-methoxythieno[3,2-b]pyridine |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-7-methoxythieno[3,2-b]pyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 6-(Amino)-7-methoxythieno[3,2-b]pyridine |
While palladium catalysis is dominant, copper-catalyzed reactions also play a role in heterocyclic synthesis. Copper catalysts are particularly useful in Ullmann-type coupling and cyclization reactions. For thienopyridine synthesis, a copper-catalyzed intramolecular cyclization could be envisioned. This might involve a pyridine precursor bearing both a nucleophilic group (like a thiol) and a leaving group (like a halide) at appropriate positions, which could cyclize in the presence of a copper catalyst to form the thiophene ring.
Regioselective Synthesis and Isomer Control Strategies
The synthesis of thienopyridines often yields a mixture of isomers (e.g., thieno[3,2-b], thieno[2,3-b], thieno[3,4-b]). Achieving regiocontrol to selectively synthesize the desired thieno[3,2-b]pyridine isomer is a critical challenge.
The choice of starting materials and the cyclization strategy are paramount for ensuring regioselectivity.
Building from Pyridine: Starting with a 2,3-disubstituted pyridine is a common strategy. For example, using a 2-chloro-3-formylpyridine which can react with a sulfur-containing nucleophile like methyl thioglycolate, followed by intramolecular cyclization, can lead specifically to the thieno[3,2-b] isomer.
Building from Thiophene: Conversely, starting with a 2,3-disubstituted thiophene, such as 2-amino-3-carbonylthiophene (a product of the Gewald reaction), allows for the construction of the pyridine ring. researchgate.net Reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the annulation of the pyridine ring, affording the thieno[3,2-b]pyridine skeleton.
Controlling the reaction conditions, such as the base and solvent, is also crucial for directing the cyclization to the desired regioisomer. For instance, the regioselective lithiation of a substituted pyridine can create a specific nucleophilic site, guiding the subsequent annulation of the thiophene ring. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is essential for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that are typically fine-tuned include the catalyst, ligands, base, solvent, and temperature.
For palladium-catalyzed cross-coupling reactions, the choice of ligand is often critical. Bulky electron-rich phosphine (B1218219) ligands can enhance the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle. The base plays a crucial role in facilitating the transmetalation step in Suzuki couplings and deprotonating the nucleophile in Buchwald-Hartwig aminations.
In cyclization reactions, the choice of base and solvent can significantly influence the reaction rate and selectivity. For example, in Gewald-type syntheses, using a water/triethylamine medium can facilitate efficient reactions at room temperature and lead to spontaneous precipitation of the product, simplifying isolation. lookchem.com The table below summarizes the impact of various parameters on a typical palladium-catalyzed reaction.
| Parameter | Effect on Reaction | Optimization Goal |
| Catalyst | Affects reaction rate and efficiency. | High turnover number and frequency. |
| Ligand | Influences catalyst stability and reactivity. | Enhance reaction rate and selectivity. |
| Base | Activates the coupling partner or substrate. | Ensure complete reaction without degrading reactants. |
| Solvent | Affects solubility and reaction kinetics. | Promote efficient reaction and simplify product isolation. |
| Temperature | Influences reaction rate and side reactions. | Achieve a reasonable reaction time with minimal byproduct formation. |
Through careful selection and optimization of these synthetic parameters, this compound can be produced efficiently and subsequently transformed into a wide range of derivatives for various applications.
Structure Activity Relationship Sar and Structural Modification Studies of 6 Bromo 7 Methoxythieno 3,2 B Pyridine Derivatives
Modifications of the Methoxy (B1213986) Group (C7)
The methoxy group at the C7 position provides another key point for structural diversification. Modifications at this site can influence solubility, hydrogen bonding potential, and steric interactions with the target protein.
The methoxy group can be cleaved to reveal a free hydroxyl group, a process known as demethylation. researchgate.net This transformation is typically achieved using strong Lewis acids, such as boron tribromide (BBr3), or strong protic acids like hydrobromic acid (HBr). The resulting 7-hydroxythieno[3,2-b]pyridine is a valuable intermediate. chemimpex.com
The newly formed hydroxyl group is a versatile handle for introducing a variety of functionalities through several reactions:
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can introduce a range of alkoxy groups, including longer chains, cyclic ethers, or polyethers to modulate physicochemical properties.
Esterification: Acylation with acid chlorides or anhydrides yields esters, which can act as prodrugs or introduce new recognition elements.
Mitsunobu Reaction: This reaction allows for the formation of ethers with inversion of stereochemistry (if applicable) and can be used with a wide range of alcohols.
Bioisosterism involves substituting one functional group with another that retains similar biological activity while potentially improving pharmacokinetic or pharmacodynamic properties. estranky.sk Replacing the C7-methoxy group is a common strategy to block metabolic oxidation, alter lipophilicity, or introduce new hydrogen bonding interactions. cambridgemedchemconsulting.comchemrxiv.org
Common bioisosteric replacements for a methoxy group include:
Fluorine: A fluorine atom is similar in size to a hydrogen atom but is highly electronegative. Replacing -OCH3 with -F can block metabolism at that site and may alter electronic properties without a significant steric penalty.
Hydroxyl Group: As generated by demethylation, the -OH group can act as a hydrogen bond donor and acceptor, unlike the methoxy group which is only a hydrogen bond acceptor. This can lead to new, favorable interactions in a binding pocket.
Small Alkyl Groups: Replacing the methoxy group with a methyl or ethyl group can increase lipophilicity and fill small hydrophobic pockets.
Amino Group: An amino group (-NH2) can serve as a hydrogen bond donor and acceptor and introduces a basic center.
Introduction of Diverse Pharmacophores on the Thienopyridine Scaffold
The synthetic strategies described for the C6 and C7 positions are powerful tools for attaching diverse pharmacophores to the thieno[3,2-b]pyridine (B153574) core to create potent and selective bioactive agents. nih.govmdpi.com For instance, in the development of kinase inhibitors, the scaffold often serves as a "hinge-binding" motif, while substituents are strategically placed to occupy adjacent hydrophobic pockets or form specific hydrogen bonds. researchgate.net
Research has shown that introducing aryl and heteroaryl groups at C6 via Suzuki coupling can lead to potent inhibitors of various kinases. mdpi.com The nature of these appended rings and their substitution patterns are critical for achieving selectivity. Similarly, derivatization at the C7 position with groups like (R)-tetrahydrofuranyl ether has been used to develop potent negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.gov The combination of modifications at both positions allows for fine-tuning of the molecule's properties to optimize potency, selectivity, and drug-like characteristics. acs.org
Combinatorial Chemistry and Library Synthesis Approaches for Analog Generation
The generation of analogs for thieno[3,2-b]pyridine scaffolds, including derivatives of 6-Bromo-7-methoxythieno[3,2-b]pyridine, frequently employs combinatorial chemistry and library synthesis techniques to efficiently explore the structure-activity relationship (SAR). These high-throughput methods allow for the systematic modification of the core structure at various positions, leading to the rapid creation of a diverse set of compounds for biological screening.
One of the primary strategies involves transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction is a robust method for introducing a variety of (hetero)aryl groups onto the thienopyridine core. Researchers have successfully utilized this approach by starting with a brominated precursor, such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, and reacting it with a library of commercial (hetero)aryl pinacolboranes, trifluoroborate salts, or boronic acids. mdpi.com This method facilitates the exploration of substituents on the thiophene (B33073) ring, which can significantly influence biological activity.
Another powerful technique for library generation is the use of Encoded Library Technology (ELT). This approach was employed to screen a vast library of over 1.2 million DNA-encoded small molecules, which led to the identification of a potent thieno[3,2-d]pyrimidine-6-carboxamide scaffold. acs.org While a different isomer of the thienopyridine core, the principle demonstrates the power of large-scale library screening to identify novel, active chemotypes that can serve as starting points for further optimization. acs.org Following the initial hit, a smaller, focused "2 × 2 library" was synthesized using traditional methods to confirm the activity and conduct preliminary SAR studies off-DNA. acs.org
Microwave-assisted organic synthesis has also emerged as an efficient tool for the rapid generation of thienopyridine analog libraries. This technique significantly reduces reaction times, allowing for the quick synthesis of arrays of compounds. For example, microwave irradiation has been effectively used to synthesize various N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov Such methods are readily adaptable to the this compound core to explore substitutions on the pyridine (B92270) or thiophene rings.
The following table summarizes various building blocks used in the library synthesis of thieno[3,2-b]pyridine analogs, showcasing the diversity that can be achieved.
| Precursor Scaffold | Coupling Partner / Reagent | Reaction Type | Resulting Modification |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl boronic acids/esters | Suzuki-Miyaura Coupling | Introduction of diverse (hetero)aryl groups at the 3-position mdpi.com |
| Thieno[3,2-d]pyrimidine (B1254671) core | (3-(ethylcarbamoyl)benzoic acid | Amide Coupling (HATU, DIEA) | Addition of side chains via amide bond formation acs.org |
| Cyanoenamine derivatives | N,N-dimethylacetimidamide (DMA-DMA) | Microwave-assisted cyclization | Formation of thieno[3,2-d]pyrimidine ring systems nih.gov |
| N,N-dimethylacetimidamide derivatives | p-anisidine and AlCl₃ | Microwave-assisted cyclization | Synthesis of N-aryl substituted thieno[3,2-d]pyrimidines nih.gov |
These combinatorial and library synthesis approaches are instrumental in building diverse collections of molecules, which are essential for identifying lead compounds and elucidating the complex structure-activity relationships that govern the biological effects of this compound derivatives.
Impact of Conformational Restriction on Biological Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. In the context of this compound derivatives, studies on related scaffolds have shown that strategically restricting the conformational flexibility of the molecule can lead to a significant enhancement in potency and selectivity.
A key example of this principle is observed in a series of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, which were developed as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. nih.govresearchgate.net In this series, a critical factor for the high level of antiviral activity was hypothesized to be the conformational restriction of a key 2-aryl-2-hydroxyethylamine side chain. nih.govresearchgate.net The introduction of a methyl group adjacent to this side chain was found to lock it into a specific, biologically active conformation. nih.govresearchgate.net This restriction is thought to minimize the entropic penalty upon binding to the target enzyme, thereby increasing binding affinity and inhibitory potency.
Similarly, studies on 4-phenylthieno[2,3-b]pyridines, which are inhibitors of plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), have highlighted the importance of molecular conformation. researchgate.net Due to ortho-substitution on the phenyl ring, these molecules exhibit atropisomerism, meaning they exist as a pair of non-superimposable, slowly interconverting rotational isomers. It was hypothesized and later confirmed that one of the two atropisomers would display stronger biological activity. researchgate.net The separation of a racemic derivative into its individual enantiomers (atropisomers) demonstrated that the (+)-enantiomer acted as the eutomer, possessing the more potent antiplasmodial activity. researchgate.net This finding underscores that a specific, fixed three-dimensional arrangement of the phenyl ring relative to the thienopyridine core is crucial for optimal interaction with the biological target.
These examples collectively demonstrate that limiting the conformational freedom of thieno[3,2-b]pyridine derivatives is a powerful strategy for enhancing their biological activity. By introducing rigidifying elements, such as sterically demanding groups or by exploiting atropisomerism, medicinal chemists can pre-organize the molecule into its bioactive conformation, leading to improved potency and a better understanding of the SAR.
The following table details specific examples of conformational restriction and its observed effect on biological activity.
| Compound Series | Method of Conformational Restriction | Key Structural Feature | Impact on Biological Activity |
| 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides | Steric hindrance | Introduction of an adjacent methyl group | Hypothesized to lock the 2-aryl-2-hydroxyethylamine sidechain, leading to remarkable potency against herpesvirus DNA polymerases nih.govresearchgate.net |
| 4-Phenylthieno[2,3-b]pyridines | Atropisomerism | Ortho-chloro-substitution on the 4-phenyl ring | Separation of atropisomers revealed the (+)-enantiomer to be the more active eutomer against P. falciparum researchgate.net |
| N⁶-Substituted-tetrahydrothieno[b]pyridines | N⁶-Substitution | Small N⁶-carbamate groups (methyl, ethyl) | Showed the most potent antiproliferative activities, while larger or more flexible groups decreased activity nih.gov |
Theoretical and Computational Investigations of 6 Bromo 7 Methoxythieno 3,2 B Pyridine and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 6-Bromo-7-methoxythieno[3,2-b]pyridine. These computational methods provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding the molecule's behavior in chemical reactions and biological systems.
In the case of this compound, the bromine atom at the 6-position acts as an electron-withdrawing group, while the methoxy (B1213986) group at the 7-position is electron-donating. These substitutions are expected to modulate the electron density across the thienopyridine core. The HOMO is likely to be distributed over the electron-rich thiophene (B33073) and pyridine (B92270) rings, while the LUMO may be influenced by the electronegative bromine atom. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's reactivity, with a smaller gap suggesting higher reactivity.
Furthermore, global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies. nih.gov These parameters are instrumental in predicting how this compound might interact with other molecules, including biological macromolecules. For instance, a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine calculated a HOMO-LUMO energy gap of 2.3591 eV, indicating its charge transfer characteristics. nih.gov
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and kinetic stability |
| Electronegativity (χ) | 4.15 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.67 | Propensity to accept electrons |
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is crucial for understanding the binding mechanism of potential drug candidates like this compound and its analogs.
The thieno[3,2-b]pyridine (B153574) scaffold has been identified as an attractive core for developing inhibitors of various protein kinases. nih.govresearchgate.net Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Molecular docking simulations can be employed to predict how this compound and its analogs might bind to the ATP-binding site of different kinases.
The docking process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and scoring these poses based on a scoring function that estimates the binding affinity. The results can reveal the most probable binding mode and provide a semi-quantitative prediction of the binding energy. For a series of thienopyridine derivatives targeting the IKKβ kinase, docking studies have shown that these compounds can effectively bind to the hinge region of the kinase domain. nih.gov Similarly, for this compound, docking simulations could predict its binding orientation and affinity towards various kinase targets, such as VEGFR-2 or HER-2, which are important in cancer therapy. mdpi.com
A significant outcome of molecular docking is the identification of key amino acid residues in the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in the case of thienopyridine inhibitors of IKKβ, specific interactions with amino acid residues in the hinge region are crucial for their inhibitory activity. nih.gov
For this compound, the nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, while the methoxy group could also participate in hydrogen bonding. The aromatic rings can form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. The bromine atom, being hydrophobic, might engage in halogen bonding or hydrophobic interactions. Identifying these key interactions is vital for understanding the structure-activity relationship and for designing more potent and selective inhibitors.
Table 2: Illustrative Molecular Docking Results of this compound with a Kinase Target
| Parameter | Result (Illustrative) | Implication |
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target |
| Key Interacting Residues | Cys, Leu, Val, Phe | Specific amino acids involved in binding |
| Types of Interactions | Hydrogen bond with Cys, Hydrophobic interactions with Leu, Val, π-π stacking with Phe | Elucidation of the binding mechanism |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thienopyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for their inhibitory activity against kinases such as IKKβ and Aurora-B. nih.govnih.gov
These models can generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For instance, CoMFA contour maps might indicate regions where bulky groups increase activity (steric favorability), while CoMSIA maps can highlight areas where electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties are important. nih.gov A 3D-QSAR study on thienopyrimidine derivatives as breast cancer inhibitors revealed key structural features for their biological activity. mdpi.com
For this compound, a QSAR model could be developed using a dataset of analogs with varying substituents and their corresponding biological activities. The model would help in predicting the potency of new, unsynthesized derivatives and guide the design of compounds with improved activity. The model might suggest, for example, that increasing the hydrophobicity at the 6-position or placing a hydrogen bond donor at the 7-position could enhance the biological potency.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational flexibility of both the ligand and the target over time. MD simulations are particularly useful for assessing the stability of the docked complex and for understanding how the system behaves in a more realistic, solvated environment. researchgate.net
An MD simulation of the this compound-protein complex would involve simulating the movement of all atoms in the system over a period of time, typically nanoseconds to microseconds. The resulting trajectory can be analyzed to determine the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) plots of the protein and ligand can indicate whether the complex remains stable throughout the simulation. Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding and provide insights into the flexibility of different parts of the ligand. A study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors utilized MD simulations to explore their binding modes and found that specific residues play a crucial role in stabilizing the inhibitors. rsc.org
Cheminformatics and Virtual Screening Methodologies for Lead Discovery
Cheminformatics and virtual screening are powerful tools for identifying promising lead compounds from large chemical libraries. The thieno[3,2-b]pyridine scaffold can be used as a query in virtual screening campaigns to search for novel compounds with potential biological activity. researchgate.net
Structure-based virtual screening involves docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. Ligand-based virtual screening, on the other hand, uses the structural information of known active compounds to identify new molecules with similar properties. For the this compound scaffold, both approaches could be employed. A pharmacophore model could be developed based on the key interaction features of known active thienopyridine derivatives. This model could then be used to screen large compound databases to find novel molecules that match the pharmacophoric features and are therefore likely to be active. This approach facilitates the efficient exploration of chemical space and the identification of novel lead candidates for further development. mdpi.com
In Silico Prediction of Reactivity and Selectivity
Computational chemistry provides a powerful lens for predicting the chemical behavior of molecules like this compound. Through in silico methods, it is possible to model its reactivity towards various reagents and predict the selectivity of its interactions with biological targets. These theoretical investigations are often grounded in quantum mechanics, particularly Density Functional Theory (DFT), and molecular mechanics.
At the heart of predicting chemical reactivity is the analysis of the molecule's electronic structure. Key to this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, making it indicative of its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy and spatial distribution of these orbitals can predict the most probable sites for electrophilic and nucleophilic attack.
For a molecule such as this compound, the electron-rich thiophene ring and the electron-withdrawing pyridine ring, along with the electronic effects of the bromo and methoxy substituents, create a complex reactivity profile. The methoxy group, being an electron-donating group, would be expected to increase the electron density of the pyridine ring, while the bromine atom acts as a weakly deactivating group.
Computational models can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen of the methoxy group would be expected to be regions of high negative potential.
To quantify and predict the regioselectivity of reactions, computational chemists often calculate various reactivity descriptors. These indices, derived from DFT calculations, provide a more nuanced view of reactivity than simple resonance structures.
Illustrative Reactivity Descriptors for a Substituted Thieno[3,2-b]pyridine Analog
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Dual Descriptor (Δf) |
| C2 | 0.08 | 0.15 | 0.07 |
| C3 | 0.05 | 0.12 | 0.07 |
| C5 | 0.12 | 0.04 | -0.08 |
| C6 | 0.10 | 0.06 | -0.04 |
| N7 | 0.18 | 0.02 | -0.16 |
Note: The data in this table is hypothetical and serves to illustrate the application of these descriptors. Actual values would require specific DFT calculations for this compound.
In the context of drug design, in silico methods are invaluable for predicting the selectivity of a compound for its biological target. bohrium.comnih.govresearchgate.net Molecular docking simulations can model the interaction of this compound and its analogs with the active site of a protein, such as a kinase. bohrium.comnih.govresearchgate.net These simulations calculate a binding energy or docking score, which estimates the affinity of the ligand for the protein. By comparing the docking scores of a compound against various proteins, its selectivity can be predicted. For instance, the thieno[3,2-b]pyridine scaffold has been identified as a promising core for highly selective kinase inhibitors due to its ability to engage in varied binding modes. bohrium.comnih.govresearchgate.net
Illustrative Molecular Docking Results for a Thieno[3,2-b]pyridine Analog against Different Kinases
| Kinase Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Kinase A | -9.8 | H-bond with Met793, Pi-stacking with Phe856 |
| Kinase B | -7.2 | H-bond with Asp810 |
| Kinase C | -6.5 | Hydrophobic interactions with Leu788 |
Note: This table presents illustrative data to demonstrate the concept of predicted selectivity through molecular docking.
Furthermore, computational methods can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net These predictions help in the early stages of drug discovery to assess the druglikeness of a compound and to identify potential liabilities.
Mechanistic Investigations of Biological Activities of Thieno 3,2 B Pyridine Derivatives
Target Identification and Validation Methodologies
Identifying the precise molecular targets of thieno[3,2-b]pyridine (B153574) derivatives is crucial for understanding their therapeutic potential and mechanism of action. Researchers employ a variety of methodologies to pinpoint and validate these biological interactions.
Kinase Inhibition Profiling and Selectivity Studies
Protein kinases are critical regulators of cellular processes, and their dysregulation is linked to numerous diseases, especially cancer. researchgate.netmedchemexpress.com The thieno[3,2-b]pyridine scaffold has emerged as an attractive template for developing highly selective kinase inhibitors. researchgate.netmedchemexpress.com These compounds often function as ATP-competitive inhibitors but are not strictly ATP-mimetic, anchoring instead to the kinase back pocket, which can lead to high kinome-wide selectivity. researchgate.netresearchgate.net
Research has identified several kinases targeted by thieno[3,2-b]pyridine derivatives:
Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases: The thieno[3,2-b]pyridine core has been successfully used to generate selective inhibitors for underexplored protein kinases such as Haspin and CDKLs. researchgate.netmedchemexpress.com
VEGFR-2 and c-Met: Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the receptor for hepatocyte growth factor (c-Met), both of which are implicated in angiogenesis. nih.gov
Src Kinase: Certain 2-heteroaryl substituted 7-aminothieno[3,2-b]pyridine-6-carbonitriles act by inhibiting the non-receptor tyrosine kinase Src, which is often overexpressed or overactivated in various cancers. nih.gov
The selectivity of these inhibitors is a key aspect of their development, as off-target effects can lead to toxicity. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes, contributing to high selectivity across the kinome. researchgate.netresearchgate.net
Enzyme Inhibition Assays and Kinetic Characterization
Beyond kinases, thieno[3,2-b]pyridine derivatives have been found to inhibit other classes of enzymes. Enzyme inhibition assays are fundamental in determining the potency (e.g., IC50 values) and mechanism of this inhibition.
One notable target is the NADH-dependent enoyl-acyl carrier protein reductase (InhA) , an essential enzyme in Mycobacterium tuberculosis. nih.gov A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, with several compounds showing potent anti-mycobacterial activity. nih.gov Genome sequencing of resistant mutants identified InhA as the direct target, a finding confirmed through in vitro enzyme inhibition assays. nih.gov
Another class of enzymes targeted by related thieno[2,3-b]pyridine (B153569) derivatives is phosphoinositide-specific phospholipase C (PLC) . mdpi.com These compounds were initially discovered through virtual screening against PLC and were later found to have broad antitumor activity, suggesting that while PLC is a target, other cellular targets are likely involved. mdpi.com
Receptor Binding Studies and Allosteric Modulation (e.g., mGlu5 NAMs)
Thieno[3,2-b]pyridine derivatives have been extensively studied for their ability to modulate neurotransmitter receptors, particularly the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govbiorxiv.org These receptors are key players in modulating synaptic plasticity in the central nervous system. nih.gov
Derivatives based on the thieno[3,2-b]pyridine-5-carboxamide and 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide scaffolds have been identified as potent Negative Allosteric Modulators (NAMs) of mGlu5. nih.govnih.gov Allosteric modulation offers an advantage over targeting the highly conserved orthosteric binding site, as it can provide greater subtype selectivity. nih.gov Receptor binding studies, often using radioligands, are employed to determine the affinity (e.g., K_i_ values) and nature of the interaction with the receptor. For instance, a 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide derivative demonstrated the ability to fully displace a specific mGlu5 radioligand. These studies have led to the discovery of highly potent and brain-penetrant mGlu5 NAMs with improved pharmacokinetic profiles. nih.govbiorxiv.org
Cellular Assay Systems for Functional Characterization
To understand the functional consequences of target engagement, researchers utilize a variety of cellular assay systems. These assays bridge the gap between molecular interactions and physiological outcomes.
Cell-Based Assays for Modulation of Cellular Pathways (e.g., cell proliferation, apoptosis induction)
The anti-cancer potential of thieno[3,2-b]pyridine derivatives has been evaluated in numerous cell-based assays using various human tumor cell lines. These assays measure key cellular processes that are hallmarks of cancer.
Cell Proliferation and Viability: The sulforhodamine B (SRB) and MTT assays are commonly used to determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50). Derivatives of thieno[3,2-b]pyridine have shown significant growth inhibition against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460). nih.gov For example, a benzothiazole (B30560) derivative of 6-[(hetero)arylamino]thieno[3,2-b]pyridine showed potent activity with GI50 values in the range of 3.5-6.9 µM across three cell lines.
Cell Cycle Analysis: Flow cytometry is used to assess the effect of compounds on the cell cycle. One promising thieno[3,2-b]pyridine derivative was found to cause an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle in MDA-MB-231 cells, indicating cell cycle arrest. nih.gov
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer agents. Assays using techniques like Annexin V/propidium iodide staining can quantify apoptotic cells. Treatment with thieno[2,3-b]pyridine derivatives, an isomeric scaffold, has been shown to significantly increase the percentage of both early and late apoptotic cells in breast cancer cell lines. mdpi.com
| Assay Type | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Growth Inhibition (SRB Assay) | MDA-MB-231, MDA-MB-468 (TNBC) | Significant antitumor activity. | nih.gov |
| Growth Inhibition (GI50) | MCF-7, A375-C5, NCI-H460 | GI50 values as low as 3.5 µM. | |
| Cell Viability & Proliferation | MDA-MB-231 (TNBC) | Decreased number of viable cells and reduced proliferation. | nih.gov |
| Cell Cycle Analysis | MDA-MB-231 (TNBC) | Increased G0/G1 phase, decreased S phase. | nih.gov |
| Apoptosis Induction (Annexin V) | MDA-MB-231, MCF-7 (Breast Cancer) | Significant increase in early and late apoptosis (data for thieno[2,3-b]pyridine isomer). | mdpi.com |
Investigation of Pre-mRNA Splicing Modulation
Pre-mRNA splicing is the process by which introns are removed from precursor mRNA to generate mature mRNA, a critical step in gene expression. nih.gov The spliceosome, a large ribonucleoprotein complex, carries out this process. nih.gov The SF3B1 protein is a core component of the spliceosome and has been identified as the target of several natural product anti-cancer agents, such as Spliceostatin A and Pladienolide B. nih.gov These inhibitors bind to the SF3B complex and interfere with the splicing process, which can lead to cell cycle arrest and apoptosis. biorxiv.org Inhibition of SF3B1 has been shown to affect the spliceosome at multiple stages, including both early assembly and later steps like exon ligation. nih.gov While targeting the spliceosome is a validated anti-cancer strategy, there is no direct evidence from the provided search results to indicate that thieno[3,2-b]pyridine derivatives, including 6-Bromo-7-methoxythieno[3,2-b]pyridine, function via the modulation of pre-mRNA splicing.
Elucidation of Molecular Mechanisms of Action
Research into thieno[3,2-b]pyridine derivatives has revealed sophisticated molecular mechanisms, primarily centered on the inhibition of protein kinases, which are crucial regulators of cellular processes. nih.govbohrium.com Aberrant kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets. researchgate.net
Kinase Inhibition:
A key mechanism of action for many thieno[3,2-b]pyridine derivatives is the inhibition of protein kinases. nih.gov Unlike many conventional kinase inhibitors that mimic ATP and bind tightly to the highly conserved kinase hinge region, compounds based on this scaffold exhibit a more nuanced interaction. researchgate.net They are characterized by a weak interaction with the hinge region, which allows for diverse binding modes while maintaining high selectivity across the kinome. nih.govbohrium.comresearchgate.net
This unique binding characteristic classifies them as ATP-competitive but not strictly ATP-mimetic. nih.govresearchgate.net Instead of primarily occupying the adenine-binding pocket, these inhibitors often anchor into the "back pocket" of the ATP-binding site. nih.govresearchgate.net This interaction mode is crucial for achieving high selectivity, as the back pocket is more structurally diverse among different kinases compared to the highly conserved hinge region. researchgate.net One notable example is the compound MU1920, a highly selective inhibitor of the kinase Haspin, which is involved in mitosis. nih.govresearchgate.net
Beyond kinases, other mechanisms have been identified for this class of compounds. Certain thieno[3,2-b]pyridinone derivatives have been found to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.gov This indicates that the scaffold can be adapted to inhibit enzymes outside of the kinase family, broadening its therapeutic potential. nih.gov
Polypharmacology and Off-Target Interaction Analysis
Polypharmacology, the ability of a compound to interact with multiple targets, is a critical aspect of drug discovery. For the thieno[3,2-b]pyridine scaffold, its unique binding properties contribute to a favorable polypharmacological profile, characterized by high selectivity and the potential for rationally designed multi-target engagement.
The weak interaction with the kinase hinge region is a primary factor in the high kinome-wide selectivity observed with inhibitors like MU1464 and MU1668. nih.govbohrium.comresearchgate.net This selectivity minimizes off-target effects, which are a common cause of adverse effects and clinical trial failures for less selective kinase inhibitors. bohrium.com Mapping the chemical space around the thieno[3,2-b]pyridine core has enabled the development of inhibitors that target underexplored protein kinases, such as CDKLs, with high precision. nih.govbohrium.comresearchgate.net
The versatility of the scaffold is further demonstrated by its ability to target completely different classes of proteins. For instance, derivatives have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅), a G-protein coupled receptor involved in neurotransmission. acs.org The well-known thienopyridine antiplatelet agents, such as clopidogrel (B1663587) and ticlopidine, act as non-competitive antagonists of the platelet adenosine (B11128) diphosphate (B83284) (ADP) receptor P2Y12. nih.govangelfire.com These examples underscore the scaffold's capacity for broad biological activity beyond kinase inhibition.
| Target Class | Specific Target | Mechanism of Action | Reference |
|---|---|---|---|
| Protein Kinase | Haspin | ATP-competitive inhibition (back pocket binding) | nih.govresearchgate.net |
| Protein Kinase | CDKLs | ATP-competitive inhibition | nih.govresearchgate.net |
| Protein Kinase | VEGFR-2, c-Met, Src | Tyrosine kinase inhibition | mdpi.com |
| Enzyme (Non-kinase) | InhA (M. tuberculosis) | Direct inhibition of NADH-dependent reductase | nih.gov |
| G-Protein Coupled Receptor | mGlu₅ | Negative Allosteric Modulation | acs.org |
| G-Protein Coupled Receptor | P2Y12 Receptor | Non-competitive antagonism | nih.gov |
Phenotypic Screening Strategies and Target Deconvolution Methods
Phenotypic screening, which assesses a compound's effect on cell behavior or morphology without a preconceived target, is a powerful strategy for discovering new therapeutic agents. Thieno[3,2-b]pyridine derivatives have been evaluated in various phenotypic assays, particularly for their anticancer potential.
For example, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were evaluated for their antitumoral effects against triple-negative breast cancer (TNBC) cell lines. mdpi.com The most promising compound from this screen was found to decrease cell proliferation and induce an increase in the G0/G1 phase of the cell cycle. mdpi.com Such cell-based assays can identify compounds with desired biological effects, which can then be subjected to target deconvolution to identify their molecular mechanism. mdpi.com
Target deconvolution for thieno[3,2-b]pyridine derivatives has been successfully demonstrated. In the case of antitubercular compounds, whole-genome sequencing of resistant Mtb mutants was used to identify InhA as the specific molecular target. nih.gov This genetic approach provides direct evidence of the drug-target interaction in a biological context. For kinase inhibitors, a common deconvolution method involves screening the compound against a large panel of recombinant human kinases to map its selectivity profile, as was done for derivatives of the thieno[3,2-b]pyridine scaffold. researchgate.net These methods are essential for validating the targets identified through phenotypic screens and for understanding the polypharmacology and potential off-target effects of these compounds. researchgate.netnih.gov
| Method | Purpose | Example Application | Reference |
|---|---|---|---|
| Phenotypic Screening (Cell-based) | Identify compounds with antitumoral activity | Sulforhodamine B assay against TNBC cell lines | mdpi.com |
| Cell Cycle Analysis | Elucidate mechanism of antiproliferative effect | Flow cytometry to measure changes in cell cycle phases (G0/G1, S, G2/M) | mdpi.com |
| Target Deconvolution (Genetic) | Identify the specific molecular target | Whole-genome sequencing of resistant M. tuberculosis mutants to identify InhA | nih.gov |
| Target Deconvolution (Biochemical) | Determine kinome-wide selectivity | Screening against a panel of over 400 human kinases | researchgate.net |
Analytical and Spectroscopic Characterization of 6 Bromo 7 Methoxythieno 3,2 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For 6-Bromo-7-methoxythieno[3,2-b]pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For the this compound core, the aromatic region is of particular diagnostic importance. Based on data from related thieno[3,2-b]pyridine (B153574) derivatives, the chemical shifts (δ) can be predicted. mdpi.com
The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons H-2, H-3, and H-5, and a singlet in the aliphatic region for the methoxy (B1213986) group protons.
H-5: This proton on the pyridine (B92270) ring is expected to appear as a singlet or a narrow doublet, influenced by the adjacent nitrogen and bromine atoms. In related structures, this proton typically resonates at the most downfield position of the ring system due to these electronic effects. mdpi.com
H-2 and H-3: These protons on the thiophene (B33073) ring typically appear as doublets due to mutual coupling (³JHH). Their exact chemical shifts are influenced by the electronic nature of the fused pyridine ring.
-OCH₃: The three protons of the methoxy group at the C-7 position will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-5 | ~8.8 | s | - |
| H-2 | ~7.8 | d | ~5.2 |
| H-3 | ~7.4 | d | ~5.2 |
| 7-OCH₃ | ~3.9 | s | - |
Note: Values are estimated based on data for structurally similar thieno[3,2-b]pyridine derivatives. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show seven signals for the core aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the heteroatoms (N, S) and the substituents (Br, -OCH₃). The carbon attached to the bromine (C-6) would be significantly shifted, and its signal intensity may be reduced due to the quadrupolar effect of the bromine atom.
| Carbon | Predicted δ (ppm) |
|---|---|
| C-2 | ~125 |
| C-3 | ~120 |
| C-3a | ~140 |
| C-5 | ~150 |
| C-6 | ~110 |
| C-7 | ~160 |
| C-7a | ~155 |
| 7-OCH₃ | ~56 |
Note: Values are estimated based on general principles and data for substituted thieno[3,2-b]pyridines.
For unambiguous assignment of ¹H and ¹³C signals and to confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, a key cross-peak would be observed between H-2 and H-3, confirming their adjacency on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, it would connect the H-2 signal to the C-2 signal, H-3 to C-3, H-5 to C-5, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, correlations from the methoxy protons to C-7 would confirm the position of the methoxy group. Similarly, the H-5 proton would show a correlation to C-7 and C-3a, helping to assign these quaternary carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound (C₈H₆BrNSO), the presence of bromine is a key diagnostic feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (the M⁺ and M+2 peaks).
| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₈H₆BrNSO]⁺ | ⁷⁹Br | 242.9408 |
| [C₈H₆BrNSO]⁺ | ⁸¹Br | 244.9387 |
Note: The observation of this isotopic pattern with the calculated exact masses would provide strong evidence for the presence of one bromine atom and confirm the elemental formula.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at [M-15]⁺.
Loss of a bromo radical (•Br): Cleavage of the C-Br bond would result in a fragment ion at [M-79/81]⁺.
Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion may eliminate CO, a common pathway for oxygen-containing heterocycles.
Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural features.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| C-H stretching (aromatic) | 3100-3000 | Thiophene and Pyridine rings |
| C-H stretching (aliphatic) | 2950-2850 | -OCH₃ group |
| C=C and C=N stretching | 1600-1450 | Aromatic rings |
| C-O stretching (aryl ether) | 1250-1200 (asymmetric) 1050-1000 (symmetric) | Ar-O-CH₃ |
| C-Br stretching | 600-500 | Bromo-aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within this compound and its derivatives. The thieno[3,2-b]pyridine core constitutes a conjugated system, which gives rise to characteristic absorption bands in the UV-Vis spectrum, primarily due to π → π* transitions. The positions and intensities of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the heterocyclic ring system.
The introduction of a bromine atom at the 6-position and a methoxy group at the 7-position on the thieno[3,2-b]pyridine scaffold is expected to influence the electronic absorption profile. The methoxy group, being an electron-donating group (auxochrome), typically causes a bathochromic shift (red shift) of the absorption bands to longer wavelengths and can increase the molar absorptivity. Conversely, the bromine atom, a halogen, can have a more complex effect, potentially leading to a slight bathochromic shift due to its p-orbitals participating in the π-system, alongside its inductive electron-withdrawing effect.
While specific UV-Vis spectral data for this compound is not extensively published, data from analogous substituted aromatic and heterocyclic compounds allow for a general characterization. For instance, studies on various substituted pyridines and thiophenes demonstrate that multiple absorption bands are typically observed, corresponding to different electronic transitions within the molecule.
In addition to structural elucidation, UV-Vis spectroscopy serves as a straightforward method for purity assessment. The presence of impurities with different chromophores can lead to the appearance of additional absorption bands or shoulders on the main peaks. By establishing a reference spectrum for a pure sample of this compound, this technique can be employed for routine quality control.
Table 1: Representative UV-Vis Absorption Data for Analogous Heterocyclic Systems
| Compound/System | Solvent | λmax (nm) | Electronic Transition |
|---|---|---|---|
| Thieno[3,2-b]thiophene | Dichloromethane (B109758) | 297, 308 | π → π* |
| 2-Methoxypyridine (B126380) | Not Specified | 225, 272 | π → π* |
This table presents data for structurally related compounds to infer the expected spectral characteristics of this compound.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure for this compound and its derivatives. This technique yields detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and the influence of its substituents.
For the thieno[3,2-b]pyridine core, which is an extended planar aromatic system, X-ray crystallography can confirm the planarity of the fused ring system. The analysis of crystal structures of related thieno[2,3-b]pyridine (B153569) derivatives has shown that the planarity of the core is a key feature, which influences intermolecular interactions such as π-π stacking. nih.gov The introduction of substituents like the bromo and methoxy groups can, however, lead to slight distortions from perfect planarity.
While a specific crystal structure for this compound is not publicly available, data from analogous structures, such as substituted 2-methoxypyridine derivatives, provide insight into the expected structural parameters. researchgate.net
Table 2: Representative Crystallographic Data for an Analogous Substituted Pyridine Derivative
| Parameter | Value for a 2-Methoxypyridine Derivative researchgate.net |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3355(5) |
| b (Å) | 9.7607(7) |
| c (Å) | 19.5372(14) |
| α (°) | 97.873(5) |
| β (°) | 94.801(4) |
| γ (°) | 104.460(4) |
This table presents crystallographic data for a representative substituted 2-methoxypyridine derivative to illustrate the type of information obtained from X-ray crystallography.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of thieno[3,2-b]pyridine derivatives. Due to the aromatic nature of the core, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Method development in HPLC involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the target compound and any impurities or byproducts. The use of a diode-array detector (DAD) allows for the simultaneous acquisition of UV-Vis spectra, which aids in peak identification and purity assessment. For pyridine and its derivatives, which are basic, the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is often necessary to ensure sharp, symmetrical peaks by suppressing the ionization of the pyridine nitrogen. helixchrom.com
Table 3: Typical HPLC Parameters for the Analysis of Pyridine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column.
Following separation by GC, the eluted compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides information about the molecular weight of the compound (from the molecular ion peak) and its structure (from the fragmentation pattern).
For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (79Br and 81Br isotopes in a nearly 1:1 ratio), resulting in two peaks separated by 2 m/z units (M+ and M+2). The fragmentation pattern would likely involve the loss of a methyl radical (•CH3) from the methoxy group, followed by the loss of carbon monoxide (CO). Cleavage of the bromine atom is also a possible fragmentation pathway. Analysis of the fragmentation of related bromo-methoxy aromatic compounds can provide a basis for interpreting the mass spectrum of the target compound. researchgate.net
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]+, [M+2]+ | Molecular ion with bromine isotopic pattern |
| [M-15]+ | Loss of a methyl radical (•CH3) |
| [M-43]+ | Loss of a methyl radical and carbon monoxide |
Future Research Directions and Potential Applications in Academic Chemical Biology
Role as Chemical Probes for Biological Pathway Elucidation
The thieno[3,2-b]pyridine (B153574) scaffold has demonstrated significant potential in the development of highly selective kinase inhibitors, which are invaluable as chemical probes for dissecting complex biological pathways. nih.govbohrium.com A key advantage of this scaffold is its ability to engage with the kinase hinge region weakly, allowing for diverse binding modes that can confer high kinome-wide selectivity. nih.govbohrium.com This characteristic permits the design of ATP-competitive inhibitors that are not strictly ATP-mimetic, instead anchoring into the back pocket of the ATP-binding site. nih.govbohrium.com
By exploring the chemical space around the 6-Bromo-7-methoxythieno[3,2-b]pyridine core, it is conceivable to develop potent and selective inhibitors for underexplored kinases. nih.govbohrium.com For instance, the related thieno[3,2-b]pyridine derivative, MU1920, has been identified as a quality chemical probe for the kinase Haspin, suitable for in vivo applications. nih.gov This precedent suggests that with appropriate functionalization, this compound could be elaborated into chemical probes for other kinases, such as Cyclin-Dependent Kinase-Like (CDKL) kinases, thereby facilitating the elucidation of their roles in cellular processes. nih.govbohrium.com
Table 1: Investigated Thieno[3,2-b]pyridine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Key Findings |
|---|---|---|
| MU1464 | Undisclosed | Demonstrates high kinome-wide selectivity. nih.govbohrium.com |
| MU1668 | Undisclosed | Isomer of MU1464, also showing high selectivity. nih.govbohrium.com |
Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel drug leads by screening low molecular weight fragments. The thieno[3,2-b]pyridine core represents an attractive starting point for FBDD campaigns. Its relatively simple, rigid structure provides a solid anchor point for fragment elaboration. The bromine atom at the 6-position of this compound is particularly amenable to various synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of analogues for screening against a target of interest. mdpi.com
Furthermore, the inherent reactivity of the thieno[3,2-b]pyridine scaffold could be harnessed for the rational design of covalent inhibitors. By introducing a reactive "warhead" at a suitable position, it may be possible to achieve irreversible binding to a target protein, leading to prolonged duration of action and enhanced potency. The strategic placement of the methoxy (B1213986) group at the 7-position could also influence the binding orientation and reactivity of such covalent modifiers.
Development of PROTACs and Molecular Glues based on Thienopyridine Scaffolds
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has emerged as a transformative approach in drug discovery. The thieno[3,2-b]pyridine scaffold, with its demonstrated ability to bind to protein kinases, could serve as a versatile warhead for the design of novel PROTACs. By linking a derivative of this compound that binds to a target kinase to an E3 ligase-recruiting moiety, it would be possible to induce the targeted degradation of the kinase.
Similarly, the concept of molecular glues, which induce or stabilize protein-protein interactions, could be explored with the thienopyridine scaffold. Judicious chemical modifications of this compound might lead to the discovery of compounds that can induce the proximity of a target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation.
Exploration in Neglected Tropical Diseases and Orphan Disease Research
The diverse biological activities exhibited by thieno[3,2-b]pyridine derivatives suggest their potential utility in addressing unmet medical needs, including neglected tropical diseases and orphan diseases. For instance, novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting the enoyl-ACP reductase InhA. nih.gov This highlights the potential of the thieno[3,2-b]pyridine scaffold in developing novel anti-infective agents.
Furthermore, a recent patent application has described a novel class of thieno[3,2-b]pyridine derivatives for the treatment of Huntington's disease, an orphan neurodegenerative disorder. acs.org These compounds are designed to modulate the expression of the huntingtin (HTT) gene. acs.org This development strongly suggests that derivatives of this compound could be investigated for their therapeutic potential in a range of orphan diseases with defined molecular targets.
Application in Biosensors and Imaging Agents
The photophysical properties of the thieno[3,2-b]pyridine scaffold could be exploited for the development of novel biosensors and imaging agents. For example, related thieno[3,2-b]thiophene-based molecules have been utilized in the development of near-infrared nanotheranostic agents for dual imaging-guided therapy. rsc.org By incorporating fluorophores or other imaging moieties onto the this compound core, it may be possible to create probes for visualizing specific biological targets or processes within living cells or organisms.
These imaging agents could be designed to bind selectively to a particular protein, and upon binding, exhibit a change in their fluorescence properties, thereby acting as a biosensor for the presence or activity of that protein. Such tools would be invaluable for both basic research and diagnostic applications.
Interdisciplinary Research Collaborations and Advanced Methodologies
Realizing the full potential of this compound will necessitate a multidisciplinary approach, integrating synthetic chemistry, computational modeling, structural biology, and various biochemical and cell-based assays. Collaboration between synthetic chemists, who can generate diverse libraries of derivatives, and biologists, who can screen these compounds against a wide range of biological targets, will be crucial.
Advanced methodologies such as high-throughput screening, cryo-electron microscopy (cryo-EM) for structure determination of protein-ligand complexes, and chemoproteomics for target identification will be instrumental in accelerating the discovery and development of novel applications for this promising chemical scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-bromo-7-methoxythieno[3,2-b]pyridine, and how can its purity be validated?
- Methodological Answer : A common approach involves halogenation and functional group substitution on the thienopyridine scaffold. For example, bromination of 7-methoxythieno[3,2-b]pyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 60°C) can yield the brominated derivative . Purity validation typically employs HPLC coupled with mass spectrometry (LC-MS) and ¹H/¹³C NMR to confirm structural integrity .
Q. How can researchers characterize the regioselectivity of bromine substitution in thieno[3,2-b]pyridine derivatives?
- Methodological Answer : Regioselectivity is confirmed via X-ray crystallography or NOESY NMR to identify the position of the bromine atom. Computational methods (DFT calculations) can predict electron density distribution, guiding experimental design. For example, steric and electronic effects of the methoxy group at the 7-position may direct bromination to the 6-position .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : ¹H NMR is used to verify the methoxy proton (δ ~3.9 ppm) and aromatic protons, while ¹³C NMR identifies carbons adjacent to bromine (deshielded signals). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak. X-ray diffraction provides unambiguous crystallographic proof .
Advanced Research Questions
Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution but may deactivate the bromine site for nucleophilic aromatic substitution. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems (e.g., XPhos) enhance reactivity with aryl boronic acids . Contrast this with non-methoxy analogs, where bromine is more electrophilic .
Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 40–75%) may arise from solvent polarity (DMF vs. THF) or trace moisture affecting bromination efficiency. Systematic optimization (e.g., anhydrous conditions, inert atmosphere) and kinetic studies (monitoring via TLC/GC-MS) can identify critical parameters. Conflicting data in similar systems (e.g., imidazo[4,5-b]pyridines) suggest substrate-specific challenges .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or GPCRs). For example, the bromine atom’s electronegativity and methoxy group’s hydrophilicity may influence interactions with hydrophobic binding pockets .
Q. What strategies mitigate decomposition of this compound under storage or reaction conditions?
- Methodological Answer : Decomposition via hydrolysis or oxidation is minimized by storing the compound under inert gas (Ar) at –20°C in amber vials. During reactions, chelating agents (e.g., EDTA) reduce metal-catalyzed degradation. Stability studies using accelerated aging (e.g., 40°C/75% RH) identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
